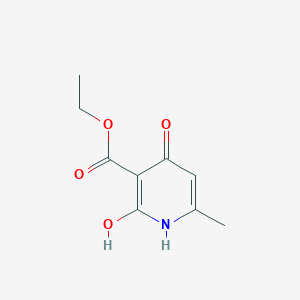
1-cyclodecyl-2-fluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclodecyl-2-fluoroethan-1-one is an organic compound that belongs to the class of fluorinated ketones It features a cyclodecyl group attached to a fluorinated ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one typically involves the introduction of a fluorine atom into a pre-existing cyclodecyl ethanone structure. One common method is the fluorination of cyclodecyl ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Cyclodecyl-2-fluoroethan-1-one may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 1-Cyclodecyl-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
1-Cyclodecyl-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Cyclodecyl-2-fluoroethan-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclodecyl group provides steric bulk, affecting the compound’s overall conformation and interaction with biological targets.
類似化合物との比較
Cyclodecyl ethanone: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoroethan-1-one: Lacks the cyclodecyl group, leading to different steric and electronic effects.
Uniqueness: 1-Cyclodecyl-2-fluoroethan-1-one is unique due to the combination of a bulky cyclodecyl group and a reactive fluorinated ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
122128-58-9 |
|---|---|
分子式 |
C12H21FO |
分子量 |
200.29 g/mol |
IUPAC名 |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
InChIキー |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
正規SMILES |
C1CCCCC(CCCC1)C(=O)CF |
同義語 |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)










